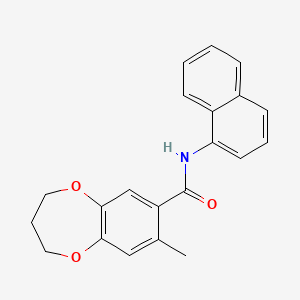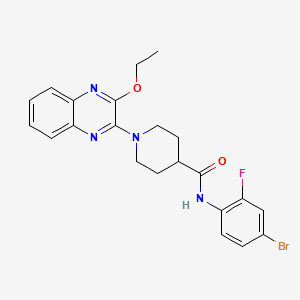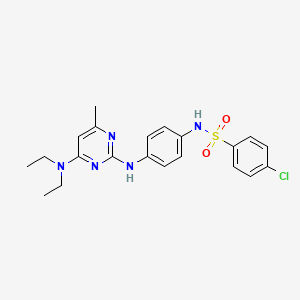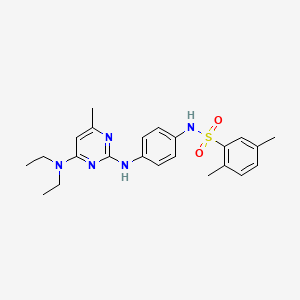
8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxepine core, which is a bicyclic structure containing both benzene and dioxepine rings, and is substituted with a naphthyl group and a carboxamide group.
Vorbereitungsmethoden
The synthesis of 8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxepine core, followed by the introduction of the naphthyl group and the carboxamide functionality. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified versions of the original compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
8-methyl-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with other similar compounds, such as:
8-methyl-N-(quinolin-5-yl)quinolin-4-amine: This compound also features a bicyclic core and is studied for its anticancer properties.
2-Bromoethyl methacrylate: This compound is used in polymer synthesis and has different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H19NO3 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
8-methyl-N-naphthalen-1-yl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C21H19NO3/c1-14-12-19-20(25-11-5-10-24-19)13-17(14)21(23)22-18-9-4-7-15-6-2-3-8-16(15)18/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,22,23) |
InChI-Schlüssel |
RUBRJNIDRZTKDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C(=O)NC3=CC=CC4=CC=CC=C43)OCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11232178.png)
![ethyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B11232180.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)cyclohexanecarboxamide](/img/structure/B11232187.png)
![4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11232195.png)
![N,N-diethyl-2-oxo-1-[2-oxo-2-(phenylamino)ethyl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11232204.png)


![2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11232224.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2-methylaniline](/img/structure/B11232226.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11232234.png)
![7-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11232247.png)
![N6-(2-(dimethylamino)ethyl)-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11232251.png)
![2-[Benzyl(ethyl)amino]-5-acetamidobenzoic acid](/img/structure/B11232259.png)

